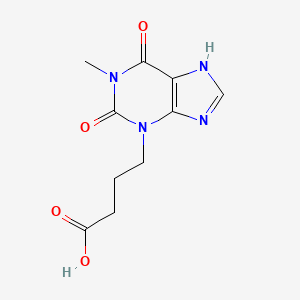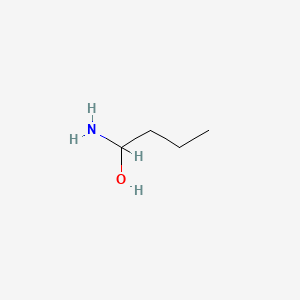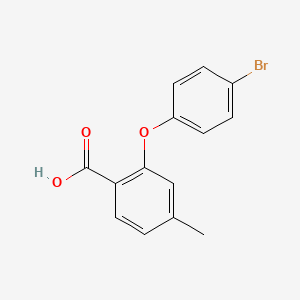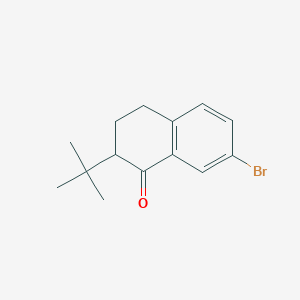
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with a butanoic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a butanoic acid precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Methyl 2-(1-Methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
- Ethyl (1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate
Uniqueness
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a purine ring with a butanoic acid moiety makes it particularly versatile for various applications in research and industry .
特性
CAS番号 |
69150-38-5 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
4-(1-methyl-2,6-dioxo-7H-purin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-13-9(17)7-8(12-5-11-7)14(10(13)18)4-2-3-6(15)16/h5H,2-4H2,1H3,(H,11,12)(H,15,16) |
InChIキー |
SHSDGDIOAXTJRC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanone](/img/structure/B8737965.png)
![1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole](/img/structure/B8737972.png)










